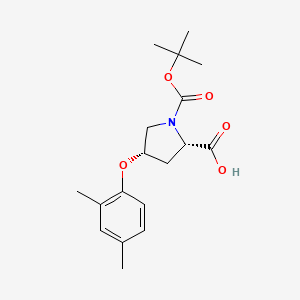

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and a 2,4-dimethylphenoxy substituent at the C4 position. Its (2S,4S) stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances stability during synthetic processes, while the dimethylphenoxy moiety contributes to lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

(2S,4S)-4-(2,4-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-11-6-7-15(12(2)8-11)23-13-9-14(16(20)21)19(10-13)17(22)24-18(3,4)5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZLDMCNNYIUDJ-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 293.34 g/mol

- CAS Number : 87691-27-8

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenoxy group, which may influence its interaction with biological targets.

Anticancer Potential

The structural framework of this compound suggests potential anticancer activity. Compounds with similar motifs have been investigated for their ability to induce apoptosis in cancer cells. Notable findings include:

- A derivative with a similar structure was reported to inhibit the proliferation of prostate cancer cells through modulation of cell cycle regulators .

Enzyme Inhibition

Enzyme inhibition studies reveal that certain pyrrolidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways:

- Research has shown that these compounds can inhibit serine proteases, which are crucial in various physiological processes .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Starting from commercially available amino acids or their derivatives.

- Boc Protection : The introduction of the tert-butoxycarbonyl group to protect the amine functionality during subsequent reactions.

- Phenoxy Substitution : Introducing the 2,4-dimethylphenoxy group via nucleophilic substitution reactions.

Case Studies and Research Findings

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid":

General Information

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylic acid : This related compound is available from Matrix Scientific . It has the formula and CAS Number 1217627-34-3 . It is also identified as an irritant .

- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid : This compound has a molecular weight of 335.4 g/mol .

- This compound : This compound has the molecular formula .

Use in Keratoplasty

- Sulfur Hexafluoride (SF6) Gas Tamponade in DMEK : SF6 gas is used as a tamponade in Descemet Membrane Endothelial Keratoplasty (DMEK) . A study comparing air and SF6 gas tamponades in DMEK found that SF6 gas resulted in better graft adhesion without increased endothelial cell toxicity . The rate of pupillary block was comparable between air and SF6 gas tamponades .

Synthesis of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid : Several methods for synthesizing this compound have been described :

- Reaction with Lithium Hydroxide : Reacting (S)-1-tert-butyl 2-ethyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water at 20°C yields the product with a 91% yield .

- Reaction with Trifluoroacetic Acid : Dissolving the crude material in methylene chloride and adding trifluoroacetic acid at 20°C for 4 hours, followed by purification using an MCX cartridge, yields the product with a 93% yield .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituents at the C4 position, stereochemistry, and functional groups. Below is a comparative analysis:

Key Observations :

- Stereochemistry : The (2S,4S) configuration in the target compound contrasts with (2S,4R) analogs (e.g., and ), which exhibit distinct spatial arrangements affecting binding affinity and reactivity in chiral environments.

- Halogenated derivatives (e.g., chloro in ) enhance electrophilicity.

- Lipophilicity: The 2,4-dimethylphenoxy group in the target compound contributes to higher lipophilicity compared to smaller substituents like fluoro .

Physicochemical Properties

Limited data are available for direct comparisons, but trends can be inferred:

- Solubility : Fluorinated analogs (e.g., ) may exhibit improved aqueous solubility due to polar fluorine atoms, whereas aryloxy derivatives (e.g., ) are more lipophilic.

- Stability : Boc-protected compounds generally show stability under basic conditions but are susceptible to acidic cleavage. Silyl-protected analogs (e.g., ) require specialized deprotection strategies.

Research Findings and Limitations

- Stereochemical Impact : (2S,4S) isomers often exhibit higher metabolic stability than (2S,4R) counterparts in preclinical studies, though direct comparisons are scarce .

- Data Gaps : Melting points, solubility, and detailed pharmacokinetic data are unavailable for many analogs, highlighting the need for further characterization.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid to achieve high enantiomeric purity?

Methodological Answer: To optimize enantiomeric purity, prioritize stereochemical control during the formation of the pyrrolidine ring and phenoxy substitution. Key steps include:

- Chiral Starting Materials: Use L-proline derivatives to ensure retention of stereochemistry at the 2S and 4S positions .

- Protection Strategies: Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine, preventing racemization during subsequent reactions .

- Reaction Conditions: Employ low-temperature conditions (<0°C) during nucleophilic substitution to minimize epimerization. Continuous flow reactors enhance reproducibility in large-scale synthesis .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?

Methodological Answer: Combine multiple techniques to validate stereochemistry:

- X-ray Crystallography: Resolves absolute configuration but requires high-quality crystals .

- NMR Spectroscopy: Use NOESY/ROESY to confirm spatial proximity of protons (e.g., 2S and 4S positions) .

- Chiral HPLC: Compare retention times with enantiomerically pure standards. A Chiralpak® AD-H column with hexane/isopropanol (90:10) is effective .

Advanced Research Challenges

Q. How can researchers address stereochemical instability during derivatization of this compound?

Methodological Answer: Stereochemical lability often arises at the 4S position during electrophilic substitutions. Mitigation strategies include:

- Protecting Group Selection: Use Boc instead of Fmoc to reduce steric hindrance and stabilize the transition state .

- Low-Temperature Quenching: Rapidly cool reaction mixtures after substitution to "freeze" the desired configuration .

- Computational Modeling: Predict steric and electronic effects of substituents using DFT calculations to guide synthetic routes .

Q. How should contradictory biological activity data (e.g., neuroprotective vs. cytotoxic effects) be resolved in derivative studies?

Methodological Answer: Systematically isolate variables to identify confounding factors:

- Structural-Activity Relationship (SAR) Studies: Compare derivatives with incremental modifications (e.g., phenoxy vs. sulfanyl groups) .

- Assay Standardization: Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and control for solvent effects (e.g., DMSO concentration) .

- Mechanistic Profiling: Employ kinase inhibition assays or ROS scavenging tests to clarify primary vs. secondary biological effects .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution of the 2,4-dimethylphenoxy group?

Methodological Answer: Control electronic and steric effects to direct substitution:

- Directed Ortho-Metalation (DoM): Use Lewis acids (e.g., BF₃·Et₂O) to activate specific positions .

- Substituent Effects: The electron-donating methyl groups at 2- and 4-positions favor para-substitution; steric bulk limits meta pathways .

- Temperature Modulation: Higher temperatures (80–100°C) favor thermodynamic control for para products .

Q. How can solvent choice impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Solvent polarity and coordinating ability critically influence reaction outcomes:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize charged intermediates in SN2 reactions but may promote side reactions at high temps .

- Ether Solvents (THF): Ideal for Grignard or organometallic couplings due to low coordination interference .

- Additives: Use crown ethers to solubilize inorganic bases (e.g., K₂CO₃) in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.